3-Amino-N-mesityl-4-methoxybenzamide
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Overview
Description
3-Amino-N-mesityl-4-methoxybenzamide is an organic compound with the molecular formula C17H20N2O2 It is a derivative of benzamide, featuring an amino group, a mesityl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-mesityl-4-methoxybenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with mesitylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-mesityl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-mesityl-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-mesityl-4-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the mesityl and methoxy groups contribute to the compound’s overall stability and lipophilicity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxybenzamide: Lacks the mesityl group, resulting in different chemical and biological properties.
N-mesitylbenzamide: Lacks the amino and methoxy groups, affecting its reactivity and applications.
4-Methoxybenzamide: Lacks both the amino and mesityl groups, leading to distinct characteristics.
Uniqueness
3-Amino-N-mesityl-4-methoxybenzamide is unique due to the presence of all three functional groups (amino, mesityl, and methoxy) on the benzene ring. This combination of groups imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
3-Amino-N-mesityl-4-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C17H20N2O2
- Key Functional Groups: Amino group, mesityl group, and methoxy group.
Synthesis:
The compound is synthesized through a reaction between 3-amino-4-methoxybenzoic acid and mesitylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane. This process facilitates the formation of the amide bond, yielding high-purity products through subsequent purification techniques like recrystallization and chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. In particular, it affects the expression levels of key proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
- Lipophilicity: The presence of mesityl and methoxy groups contributes to the compound's lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
- Enzyme Modulation: The compound may modulate the activity of various enzymes and receptors, leading to altered metabolic processes within cells .
Case Studies
-
Antimicrobial Efficacy:
- A study conducted on several bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL. The compound showed a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.
-
Cancer Cell Line Studies:
- In vitro experiments using human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
3-Amino-4-methoxybenzamide | Lacks mesityl group | Moderate antimicrobial properties |
N-Mesitylbenzamide | Lacks amino and methoxy groups | Limited biological activity |
4-Methoxybenzamide | Lacks both amino and mesityl groups | Minimal biological activity |
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
3-amino-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O2/c1-10-7-11(2)16(12(3)8-10)19-17(20)13-5-6-15(21-4)14(18)9-13/h5-9H,18H2,1-4H3,(H,19,20) |
InChI Key |
CEULVDVJEBAVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)N)C |
Origin of Product |
United States |
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